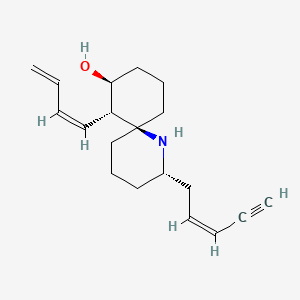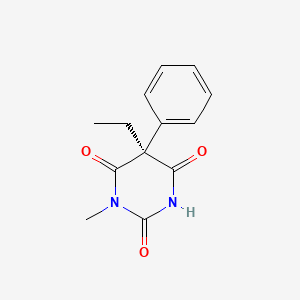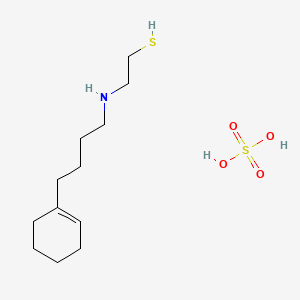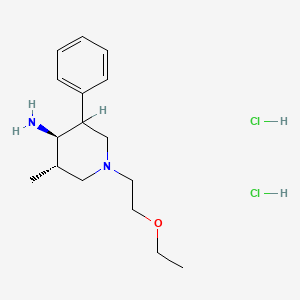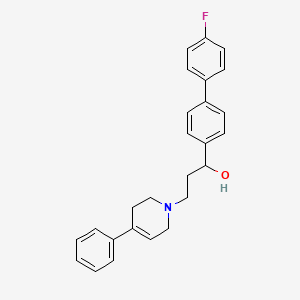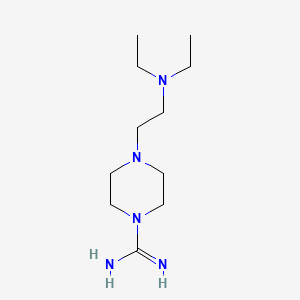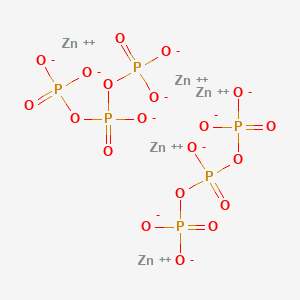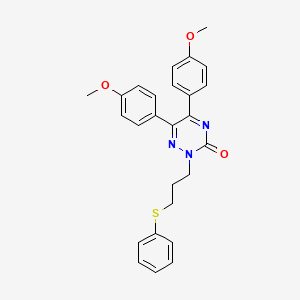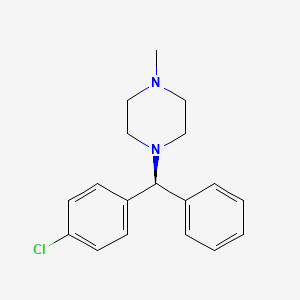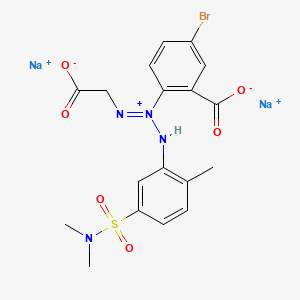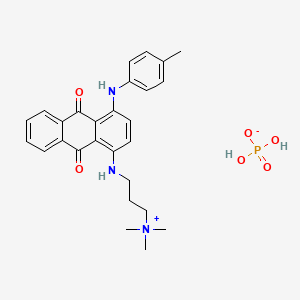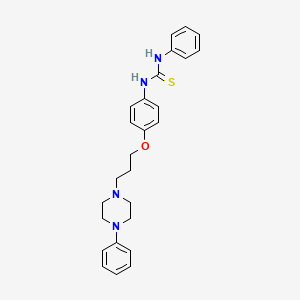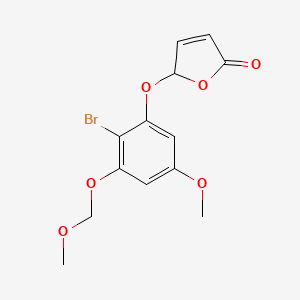
5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone is an organic compound that belongs to the class of furanones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Bromination: Introduction of the bromo group to the aromatic ring.
Methoxylation: Introduction of methoxy groups through methylation reactions.
Furanone Formation: Cyclization to form the furanone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the bromo group or other functional groups.
Substitution: Replacement of the bromo group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated compounds.
Substitution: Formation of substituted furanones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets.
Medicine
In medicine, derivatives of furanones are often explored for their therapeutic potential. This compound could be a candidate for drug development studies.
Industry
In industry, furanones are used in the production of polymers, resins, and other materials. This compound may have applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Bromo-5-methoxyphenoxy)-2(5H)-furanone
- 5-(2-Bromo-3-(methoxymethoxy)phenoxy)-2(5H)-furanone
- 5-(2-Bromo-5-methoxy-3-(methoxy)phenoxy)-2(5H)-furanone
Uniqueness
The uniqueness of 5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This can affect its reactivity, stability, and interactions with biological targets.
Eigenschaften
CAS-Nummer |
121980-57-2 |
|---|---|
Molekularformel |
C13H13BrO6 |
Molekulargewicht |
345.14 g/mol |
IUPAC-Name |
2-[2-bromo-5-methoxy-3-(methoxymethoxy)phenoxy]-2H-furan-5-one |
InChI |
InChI=1S/C13H13BrO6/c1-16-7-18-9-5-8(17-2)6-10(13(9)14)19-12-4-3-11(15)20-12/h3-6,12H,7H2,1-2H3 |
InChI-Schlüssel |
AZSQGLFNALCSCX-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C(=CC(=C1)OC)OC2C=CC(=O)O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


